molecular formula C19H21N3O3 B1456384 5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one CAS No. 1265965-20-5

5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No. B1456384
CAS RN: 1265965-20-5
M. Wt: 339.4 g/mol
InChI Key: VHAQZCZYVRAHDZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholinylmethyl group suggests the compound might have some biological activity, as morpholine is often used in drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and pyrrole rings. The morpholinylmethyl group could potentially be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrrole rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyrrole rings, as well as the morpholinylmethyl group. The hydroxymethyl group on the indole ring could potentially be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Aminomethylation of Substituted Pyrroles and Tetrahydroindoles : Research by Markova et al. (2017) in "Russian Journal of Organic Chemistry" demonstrates the synthesis of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles, including derivatives similar to the specified compound, via aminomethylation. This process is significant for producing biologically active polymers and new indole derivatives (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).

Synthesis and Biological Activity

  • Synthesis of Substituted Indole Derivatives : A study by Gein et al. (2007) in "Pharmaceutical Chemistry Journal" focuses on synthesizing compounds similar to the specified chemical, examining their antibacterial properties and other biological activities such as analgesic and antiamnesic effects (Gein, Yushkov, Kasimova, Voronina, Rakshina, & Vasil’eva, 2007).

Applications in Medicinal Chemistry

Novel Therapeutic Applications

  • Exploitation of Indol-one Derivatives in Various Fields : A 2021 study by Ishani, Isita, & Vijayakumar in "IOP Conference Series: Materials Science and Engineering" discusses the applications of indol-one derivatives in various industries, including medicine and cosmetics, highlighting their potential as novel therapeutic agents with activities like anticancer and antibacterial (Ishani, Isita, & Vijayakumar, 2021).

properties

IUPAC Name

5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQZCZYVRAHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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